

PI5P4Ks-IN-2 discovery and development

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Compound of Interest

Compound Name: PI5P4Ks-IN-2

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An In-depth Technical Guide to the Discovery and Development of PI5P4K Inhibitors

A Note on Nomenclature: While the initial query referenced "**PI5P4Ks-IN-2**," a thorough review of scientific literature indicates this specific designation is not widely documented. This guide will focus on the broader discovery and development landscape of inhibitors for the Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) family, referencing key discovered compounds like THZ-P1-2 and others. The principles, pathways, and protocols discussed are central to the development of any PI5P4K inhibitor.

Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a pivotal role in cellular signaling.^[1] They catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂), a critical step in the phosphoinositide signaling pathway that regulates a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.^{[1][2]} The PI5P4K family comprises three isoforms—PI5P4K α , PI5P4K β , and PI5P4K γ —encoded by the genes PIP4K2A, PIP4K2B, and PIP4K2C, respectively.^{[1][3]}

Dysregulation of PI5P4K activity has been implicated in numerous pathologies, most notably cancer.^{[2][4][5]} These kinases are crucial for cancer cells to adapt to metabolic stress, and their inhibition can expose therapeutic vulnerabilities, particularly in tumors with mutations in the p53 tumor suppressor gene.^{[5][6]} Consequently, PI5P4Ks have emerged as attractive therapeutic targets for the development of novel anti-cancer agents.^{[4][6][7]} This has spurred significant research into the discovery of small molecule inhibitors that can modulate their activity.

Quantitative Data Summary: PI5P4K Inhibitors

The development of PI5P4K inhibitors has yielded several compounds with varying potencies and selectivities across the three isoforms. The table below summarizes key quantitative data for some of the prominent inhibitors described in the literature.

Compound Name	Target(s)	IC50 (PI5P4K α)	IC50 (PI5P4K β)	IC50 (PI5P4K γ)	Assay Type	Key Characteristics	Reference(s)
THZ-P1-2	pan-PI5P4K	-	-	-	Biochemical	Covalent, irreversible inhibitor. Shows anti-proliferative activity in AML/ALL cell lines.	[8] [9]
CVM-05-002	pan-PI5P4K	270 nM	-	-	ADP-Glo	Reversible inhibitor identified via high-throughput screening.	[7]
Compound 13	pan-PI5P4K	-	-	-	-	Potent, with excellent kinome-wide selectivity.	[7]
ARUK2002821	PI5P4K α	pIC50 = 8.0	-	-	ADP-Glo	Potent and selective for the	[9]

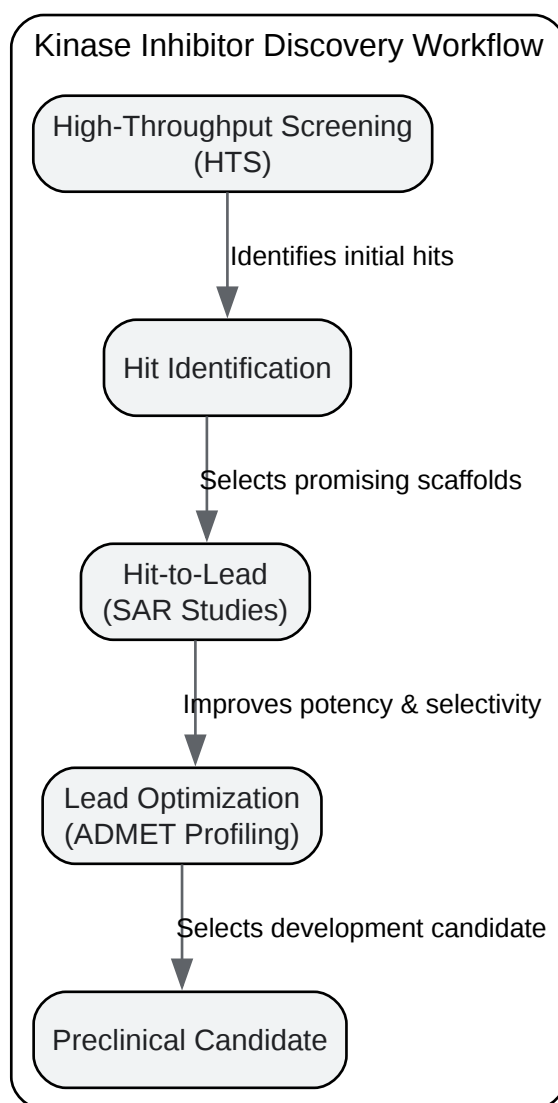
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I-OMe- tyrphostin AG538	PI5P4K α	2.5 μ M	-	-	Luciferase- coupled	ATP- competitive inhibitor.	[4][9]
BAY-091	PI5P4K α	-	-	-	HTS	Selective chemical probe.	[9]

Note: IC50 is the half-maximal inhibitory concentration. pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data availability varies across publications.

Signaling Pathways and Discovery Workflow

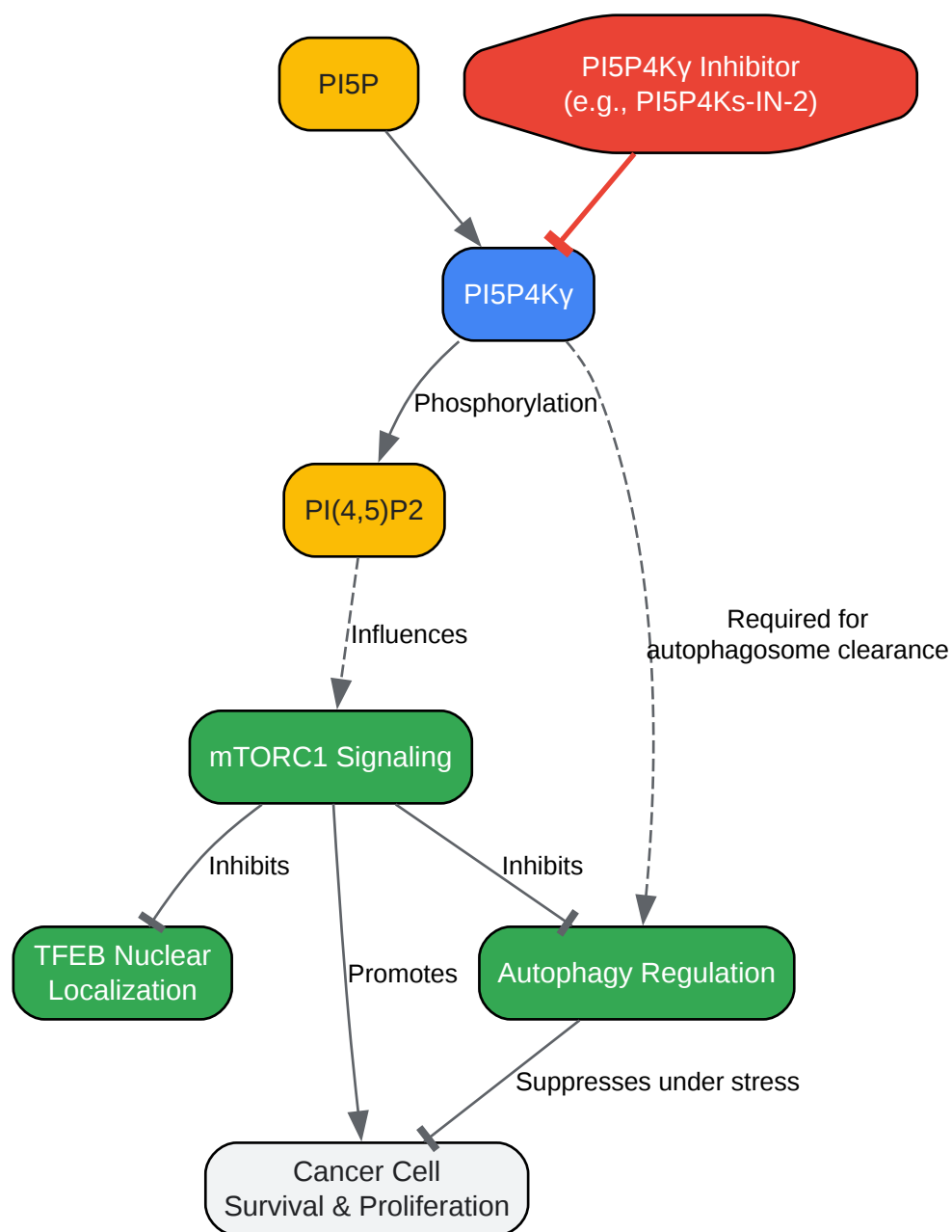
The development of a kinase inhibitor follows a structured workflow, from initial target identification to preclinical characterization. The signaling context of the target is crucial for understanding the inhibitor's mechanism of action.



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Caption: A generalized workflow for kinase inhibitor discovery.

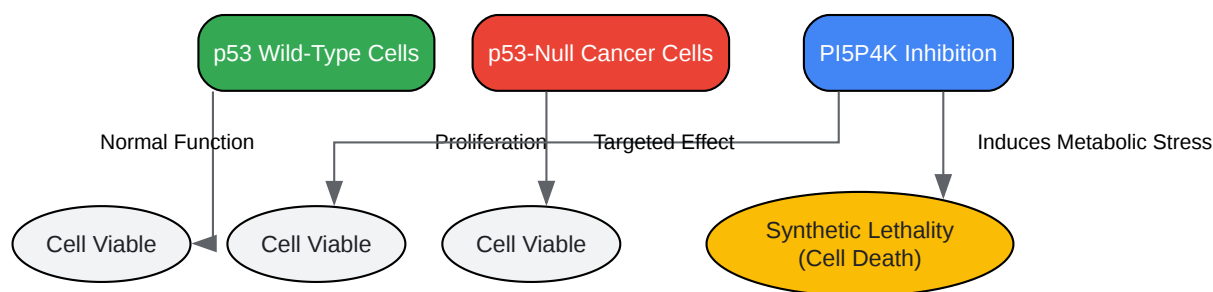
PI5P4Ky, a key therapeutic target, is integrated into complex cellular signaling networks, particularly those related to stress responses like autophagy.



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Caption: PI5P4Ky signaling and its inhibition.

A key rationale for targeting PI5P4Ks is their synthetic lethal interaction with the loss of the p53 tumor suppressor, a common event in cancer.



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Caption: Logic of synthetic lethality with PI5P4K inhibition.

Experimental Protocols

The characterization of PI5P4K inhibitors involves a suite of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (ADP-Glo™)

This is a widely used high-throughput method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.^{[10][11]}

- Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.
- Materials:
 - Recombinant PI5P4K enzyme (α , β , or γ)
 - Substrate: D-myo-phosphatidylinositol 5-phosphate (PI5P)
 - Phosphodonor: ATP or GTP (note: PI5P4K β prefers GTP)^{[4][12]}
 - ADP-Glo™ Kinase Assay Kit (Promega)

- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (inhibitors)
- 384-well or 1536-well white assay plates
- Procedure:
 - Prepare serial dilutions of the test compound in DMSO and add to the assay plate.
 - Add the PI5P4K enzyme and the PI5P substrate to the wells.
 - Initiate the kinase reaction by adding ATP (or GTP).
 - Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
 - Add the ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes.
 - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
 - Measure luminescence using a plate-reading luminometer.
 - Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC₅₀ value by fitting the data to a dose-response curve.

Radiometric Kinase Assay ([γ -³²P]ATP)

This traditional method directly measures the incorporation of a radiolabeled phosphate from ATP into the lipid substrate.[\[1\]](#)

- Principle: The kinase reaction is performed with [γ -³²P]ATP. The radiolabeled lipid product is then extracted, separated by thin-layer chromatography (TLC), and quantified by autoradiography or scintillation counting.
- Procedure:

- Set up the kinase reaction in a buffer containing the PI5P4K enzyme, PI5P substrate, and the test inhibitor.
- Initiate the reaction by adding [γ - 32 P]ATP.
- Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
- Terminate the reaction by adding a stop solution (e.g., HCl).
- Extract the lipid products using a solvent mixture (e.g., chloroform/methanol).
- Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
- Visualize the radiolabeled product by exposing the TLC plate to a phosphor screen or X-ray film.
- Quantify the signal to determine the level of inhibition.

Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is used to verify that an inhibitor binds to its intended target within a cellular environment.^[7]

- Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot.
- Procedure:
 - Culture cells (e.g., HEK293T) and treat them with the test inhibitor or a vehicle control for a defined period.^[7]
 - Harvest the cells, wash, and resuspend them in a buffer.
 - Aliquot the cell suspension and heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).

- Lyse the cells by freeze-thaw cycles.
- Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
- Analyze the amount of soluble PI5P4K in the supernatant using SDS-PAGE and Western blotting with a specific antibody.
- A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Cell Proliferation Assay (GI50)

This assay measures the effect of an inhibitor on the growth and proliferation of cancer cell lines.^[1]

- Principle: Cells are seeded in microplates and treated with a range of inhibitor concentrations. After an incubation period (e.g., 72 hours), cell viability is measured using a reagent like resazurin or CellTiter-Glo®, which generates a fluorescent or luminescent signal proportional to the number of viable cells.
- Procedure:
 - Seed cancer cells (e.g., AML or p53-null cell lines) in 96-well plates and allow them to adhere overnight.^[8]
 - Treat the cells with serial dilutions of the PI5P4K inhibitor.
 - Incubate the plates for 72 hours.
 - Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent).
 - Incubate to stabilize the signal (e.g., 10 minutes).
 - Measure the luminescence or fluorescence using a plate reader.
 - Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.

Conclusion

The discovery and development of PI5P4K inhibitors represent a promising avenue for therapeutic intervention, particularly in oncology. The intricate role of these kinases in cellular metabolism and stress response pathways provides a strong rationale for their targeting. The advancement of potent and selective chemical probes, identified and characterized through rigorous biochemical and cellular assays, is crucial for further elucidating the biology of PI5P4Ks and for progressing these novel therapeutic strategies toward clinical application. The methodologies and data presented in this guide offer a foundational understanding of the core processes involved in this dynamic field of drug discovery.

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